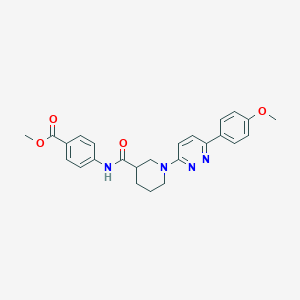

Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-32-21-11-7-17(8-12-21)22-13-14-23(28-27-22)29-15-3-4-19(16-29)24(30)26-20-9-5-18(6-10-20)25(31)33-2/h5-14,19H,3-4,15-16H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUNVZYWFJIAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions.

Mode of Action

The compound interacts with its targets (AChE and BChE) by inhibiting their activity. This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease.

Biochemical Pathways

By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway. This pathway is involved in various cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s. The compound’s action on this pathway can potentially alleviate the cognitive impairments associated with these conditions.

Biochemical Analysis

Biochemical Properties

Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These interactions are crucial in the hydrolysis of acetylcholine, a neurotransmitter, thereby playing a significant role in cholinergic transmission. The compound exhibits competitive inhibition against AChE, suggesting that it binds to the active site of the enzyme and competes with the substrate.

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with AChE and BChE. By inhibiting these enzymes, the compound can increase acetylcholine levels, which can influence various cellular processes, including cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules such as AChE and BChE. The compound acts as a competitive inhibitor, suggesting that it binds to the active site of these enzymes and prevents the binding of the substrate. This results in increased acetylcholine levels, which can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

Its inhibitory effects on AChE and BChE suggest potential long-term impacts on cellular function.

Biological Activity

Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core , a piperidine ring , and a benzoate ester , contributing to its diverse biological activity. The molecular formula is , with a molecular weight of 403.5 g/mol. Its structure allows for interactions with various biological targets, particularly in neuropharmacology.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. By inhibiting these enzymes, the compound increases acetylcholine levels in the synaptic cleft, which is crucial for cognitive functions and memory retention. This mechanism is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer's disease.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer activity through various mechanisms:

- Cytotoxicity : this compound demonstrated significant cytotoxic effects in vitro against several cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The ability to inhibit AChE and BChE positions this compound as a candidate for neuroprotective therapies:

- Alzheimer's Disease : Studies suggest that compounds with similar structures can ameliorate symptoms associated with Alzheimer's disease by enhancing cholinergic transmission . The inhibition of cholinesterases leads to improved cognitive function in animal models.

Table of Biological Activities

Case Study: Inhibition of Cholinesterases

In a comparative study, this compound was tested against known AChE inhibitors. Results showed that this compound exhibited comparable or superior inhibition rates, indicating its potential as a lead compound for further development in treating cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate and related compounds from the literature:

Key Observations:

Structural Variations: Pyridazine Substitutions: The target compound’s 4-methoxyphenyl group on pyridazine contrasts with I-6232’s methyl group and I-6373’s isoxazole. Linker Differences: The piperidine-3-carboxamido linker in the target compound introduces conformational rigidity compared to the flexible phenethylamino or thioether linkers in I-6230 and I-6373. This rigidity may influence target selectivity . Ester Groups: Methyl vs. ethyl benzoate terminals (target vs. I-6230/I-6373) affect lipophilicity and hydrolysis rates. Methyl esters are generally less stable in vivo but may improve aqueous solubility .

Hypothetical Pharmacological Implications: The target compound’s piperidine-3-carboxamido linker and 4-methoxyphenyl group could enhance affinity for enzymes requiring planar aromatic interactions (e.g., kinases) compared to I-6230’s simpler phenethylamino linker.

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis is inferred to be more complex than I-6230 or I-6373 due to the piperidine-3-carboxamido moiety, requiring precise coupling conditions .

- Data Gaps : Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) and bioactivity are absent in the provided evidence. Comparative studies with I-6230/I-6373 are needed to validate structural hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.